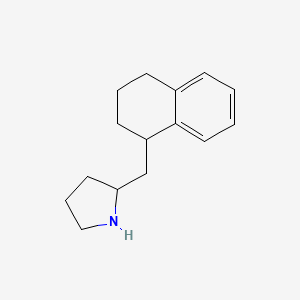

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine

Description

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine (CAS: 95092-06-1) is a pyrrolidine derivative with a tetrahydronaphthalene (tetralin) moiety attached via a methylene bridge. Its molecular formula is C₁₄H₁₉N, with a molecular weight of 201.31 g/mol and a purity of ≥95% in commercial samples . The compound is structurally characterized by a bicyclic tetrahydronaphthalene system fused to a pyrrolidine ring, conferring unique steric and electronic properties. It is utilized in pharmaceutical and chemical research, particularly as a precursor or intermediate in synthetic pathways for bioactive molecules.

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C15H21N/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2 |

InChI Key |

UCYUPQSMEYOYIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CC3CCCN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine typically involves the reaction of 1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible functionalities.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the pyrrolidine ring can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Diarylnaphthylpyrrolidine Derivatives

Compounds such as [2-(2-[Naphthalen-1-yl-(2,3,4-trimethoxyphenyl)methyl]-phenoxy]-ethyl-1-pyrrolidine (50) () share the pyrrolidine core but differ in substituents. This derivative includes a naphthalenyl-trimethoxyphenylmethyl group and a phenoxyethyl chain, enhancing hydrophobicity and π-stacking interactions.

Thiophene-Containing Analogues

Examples from and , such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine , incorporate thiophene rings and sulfonate groups . These heterocyclic moieties improve solubility and enable interactions with sulfur-dependent enzymes, contrasting with the purely hydrocarbon-based tetralin system in the target compound .

Naphthalenol Derivatives

Compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () feature hydroxyl groups on the naphthalene ring, increasing polarity and hydrogen-bonding capacity. This structural difference may enhance binding to targets such as steroid receptors, as seen in drospirenone-related molecules .

Pharmacological and Physicochemical Properties

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a pyrrolidine ring attached to a tetrahydronaphthalene moiety. Its structure can be represented as follows:

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. The compound was particularly effective against breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HT-29 | 15.0 | Cell cycle arrest |

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Receptor Binding: The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection.

- Enzyme Inhibition: It has been suggested that the compound could inhibit enzymes involved in cancer cell survival pathways.

Case Study 1: Anticancer Activity in Mice

A preclinical study involved administering the compound to mice bearing xenograft tumors. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model using rats, treatment with this compound resulted in improved neurological outcomes and reduced infarct size. This suggests a promising role in the management of stroke-related injuries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.